molecular formula C10H13N B13422333 (S)-(+)-1-Benzyl-2-methylaziridine

(S)-(+)-1-Benzyl-2-methylaziridine

Cat. No.: B13422333
M. Wt: 147.22 g/mol
InChI Key: MVAWRWBZHDXWSL-FTNKSUMCSA-N
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Description

(S)-(+)-1-Benzyl-2-methylaziridine is a chiral aziridine compound characterized by a three-membered ring structure containing nitrogen Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-1-Benzyl-2-methylaziridine typically involves the aziridination of olefins. One common method is the use of N-tosyliminophenyliodinane (PhI=NTs) as an aminating agent in the presence of a catalyst such as dirhodium (II) caprolactamate. The reaction proceeds with high stereospecificity and yields the desired aziridine compound .

Another method involves the use of N-Boc-O-tosylhydroxylamine (TsONHBoc) as an aminating agent, which generates the free aminating agent in situ. This method is advantageous due to its low cost, easy access, and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale aziridination processes using similar aminating agents and catalysts. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-1-Benzyl-2-methylaziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of (S)-(+)-1-Benzyl-2-methylaziridine involves its high strain energy and reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in its use as a crosslinker in polymer chemistry and as a reactive intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(2S)-1-benzyl-2-methylaziridine

InChI

InChI=1S/C10H13N/c1-9-7-11(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-,11?/m0/s1

InChI Key

MVAWRWBZHDXWSL-FTNKSUMCSA-N

Isomeric SMILES

C[C@H]1CN1CC2=CC=CC=C2

Canonical SMILES

CC1CN1CC2=CC=CC=C2

Origin of Product

United States

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